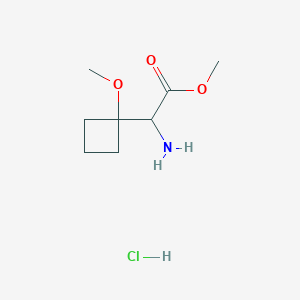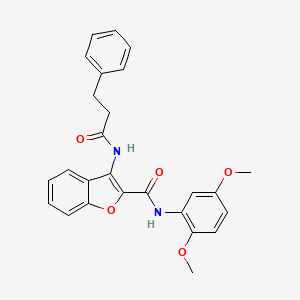![molecular formula C11H13NO5S B2876370 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid CAS No. 786728-86-7](/img/structure/B2876370.png)
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid” is an organic compound . It has a CAS Number of 786728-86-7 and a molecular weight of 271.29 . The IUPAC name of this compound is (2E)-3-{4-methoxy-3-[(methylamino)sulfonyl]phenyl}-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ . This code provides a detailed description of the molecule’s structure, including the positions of the methoxy, methylsulfamoyl, and propenoic acid groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Anticancer Research
Chalcone derivatives have been extensively studied for their anticancer properties. The methoxy and sulfamoyl groups present in 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid may contribute to its potential as an anticancer agent. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis .
Anti-Inflammatory Applications
The anti-inflammatory properties of chalcone derivatives make them candidates for the treatment of chronic inflammation-related diseases. The compound’s ability to modulate inflammatory pathways could be harnessed to develop new anti-inflammatory drugs .
Antimicrobial Activity
Chalcones and their derivatives have demonstrated antimicrobial activity against a variety of microorganisms3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid could be explored for its efficacy against bacteria, fungi, and viruses, contributing to the development of new antimicrobial agents .
Enzyme Inhibition
This compound may act as an enzyme inhibitor, targeting specific enzymes involved in disease processes. For example, it could inhibit enzymes that are overexpressed in certain cancers or metabolic diseases, providing a pathway for therapeutic intervention .
Neuroprotective Effects
Chalcone derivatives have shown neuroprotective effects in various models of neurodegenerative diseases. Research into 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid could reveal its potential to protect neuronal cells from damage and slow the progression of diseases like Alzheimer’s and Parkinson’s .
Modulation of Metabolic Pathways
Compounds like 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid may influence metabolic pathways, which could be beneficial in treating metabolic disorders. By affecting the regulation of lipid and glucose metabolism, this compound could be a candidate for the treatment of diabetes and obesity .
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure or discomfort, seek medical advice/attention .
Propiedades
IUPAC Name |
(E)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRYNKVRNUFKR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one](/img/structure/B2876288.png)
![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)
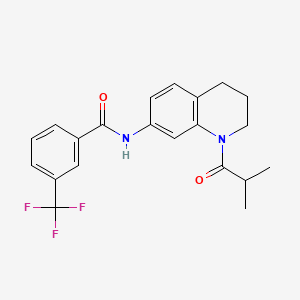
![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2876291.png)
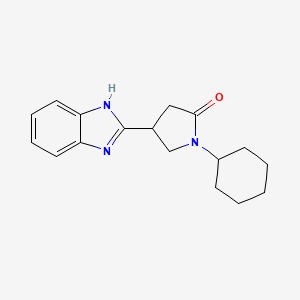

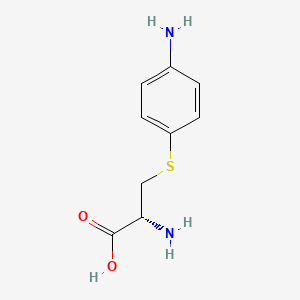
![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)
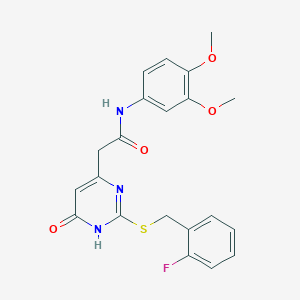
![N-(2-methoxy-5-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2876304.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2876305.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)
